REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]12[CH2:11][C:8](C(O)=O)([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=[O:4].C1(P([N:29]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:32]([OH:36])([CH3:35])([CH3:34])[CH3:33].CC[O:39][CH2:40]C>C1(C)C=CC=CC=1>[C:32]([O:36][C:40]([NH:29][C:8]12[CH2:11][C:5]([C:3]([O:2][CH3:1])=[O:4])([CH2:6][CH2:7]1)[CH2:10][CH2:9]2)=[O:39])([CH3:35])([CH3:34])[CH3:33]
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Name
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4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
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Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
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COC(=O)C12CCC(CC1)(C2)C(=O)O
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Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
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TEA
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Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for about 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating at about 50° C. for about 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
further heating at about 70° C. for about 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at about 80° C. for about 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, aqueous 1 M NaOH, water, and brine (25 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC12CCC(CC1)(C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.22 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |